N-Butanoyl-DL-homoserine lactone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

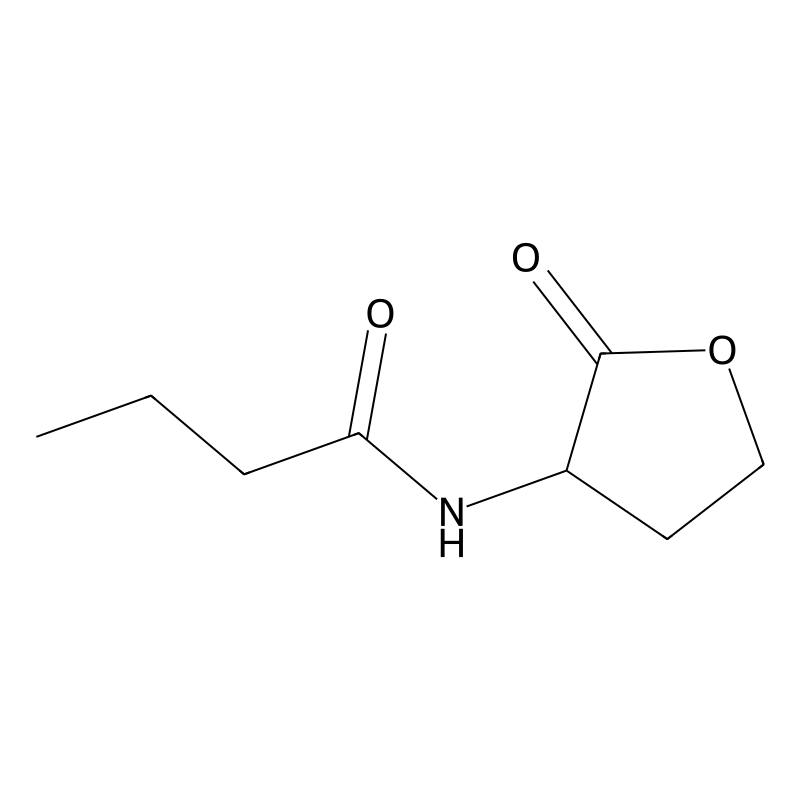

N-Butanoyl-DL-homoserine lactone, also known as N-butanoyl-L-homoserine lactone, is a member of the acyl-homoserine lactone family, which are signaling molecules involved in quorum sensing in various bacterial species, particularly within the Proteobacteria group. This compound plays a pivotal role in regulating gene expression related to virulence and biofilm formation in bacteria such as Pseudomonas aeruginosa. The structure consists of a homoserine lactone moiety with a butanoyl group attached to the nitrogen atom, contributing to its unique signaling properties.

BHL acts as a signal molecule in quorum sensing. When the concentration of BHL in the environment reaches a threshold, bacteria can detect it through specific receptor proteins []. These receptors activate regulatory proteins that control the expression of various genes, leading to coordinated behaviors at the population level [].

For instance, in the bacterium Pseudomonas aeruginosa, BHL signaling upregulates the expression of genes involved in virulence factor production, such as pyocyanin and rhamnolipids [, ]. These virulence factors contribute to the pathogenicity of P. aeruginosa.

Quorum Sensing

- N-BHSL is a signaling molecule used by some bacteria in a process called quorum sensing. ()

- Quorum sensing allows bacteria to communicate with each other and coordinate group behaviors. ()

- Researchers study N-BHSL to understand how bacteria use quorum sensing to regulate gene expression, biofilm formation, and virulence. ()

- This knowledge could be useful for developing new strategies to combat bacterial infections.

Antibody-Drug Conjugates (ADCs)

- N-BHSL is also being investigated as a cleavable linker for ADCs. ()

- ADCs are drugs that combine an antibody with a cytotoxic payload.

- The antibody targets the drug to specific cells, while the linker connects the antibody to the payload.

- N-BHSL is a cleavable linker, meaning it can be designed to break apart under specific conditions, releasing the payload. ()

- Researchers are interested in N-BHSL because it may be cleaved by enzymes or other factors inside target cells, improving the effectiveness of ADCs.

This compound is crucial for quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. N-Butanoyl-DL-homoserine lactone specifically activates the RhlR receptor in Pseudomonas aeruginosa, leading to the expression of virulence factors such as elastase and rhamnolipids. It has been shown to have significant effects on biofilm formation and pathogenicity . The biological activity of N-butanoyl-DL-homoserine lactone is also influenced by its stereochemistry; for instance, D-stereoisomers exhibit markedly lower activity compared to L-stereoisomers .

N-Butanoyl-DL-homoserine lactone can be synthesized through various methods:

- Chemical Synthesis: This involves the coupling of butanoic acid with homoserine under specific conditions to form the lactone.

- Biological Synthesis: Certain bacterial strains produce this compound naturally through enzymatic processes involving acyl-homoserine lactone synthases.

Research has focused on optimizing these methods to improve yield and purity, often employing techniques such as high-performance liquid chromatography for purification .

The primary applications of N-butanoyl-DL-homoserine lactone include:

- Microbiology Research: It serves as a model compound for studying quorum sensing mechanisms.

- Pharmaceutical Development: Understanding its role in virulence can lead to novel therapeutic strategies against bacterial infections.

- Biotechnology: It is used in developing biosensors for detecting bacterial populations based on quorum-sensing signals .

Studies have shown that N-butanoyl-DL-homoserine lactone interacts specifically with the RhlR receptor, leading to downstream signaling events that regulate gene expression. Investigations into its interactions have highlighted structure-activity relationships that are critical for its agonistic or antagonistic effects on RhlR. For instance, modifications in the acyl chain or the lactone ring can significantly alter its binding affinity and biological activity .

N-Butanoyl-DL-homoserine lactone shares structural similarities with several other acyl-homoserine lactones, each exhibiting unique biological properties:

| Compound | Structure Characteristics | Biological Role |

|---|---|---|

| N-Hexanoyl-L-homoserine lactone | Longer acyl chain (hexanoyl) | Quorum sensing in various bacteria |

| N-Octanoyl-L-homoserine lactone | Longer acyl chain (octanoyl) | Involved in biofilm formation |

| N-3-Oxo-hexanoyl-L-homoserine | Contains a keto group at position 3 | Modulates virulence gene expression |

| N-Decanoyl-L-homoserine lactone | Even longer acyl chain (decanoyl) | Quorum sensing in Pseudomonas species |

Structure-Activity Relationship Principles

The rational design of RhlR-specific modulators relies on understanding the structural features that determine agonistic versus antagonistic activity [4]. Recent structure-activity relationship studies have revealed that RhlR-targeted antagonists are generally more bulky in molecular size and possess additional binding subpockets compared to their agonistic counterparts [4]. The homoserine lactone, homocysteine thiolactone, and cyclopentanone in the head region are commonly found in both RhlR-targeted agonists and antagonists, suggesting that hydrophilic functional groups in the head region serve as anchor regions for binding to RhlR [4].

Structural modifications that favor antagonistic properties include replacement of the homoserine lactone with cyclopentane, tetrahydrofuran, and gamma-lactam rings, which reduce the hydrophilicity of the parent molecule [4]. Additionally, introduction of substituted phenyl rings in the head region renders the parent molecule an RhlR antagonist [4]. In the middle region, sulfonamide or alkynylketone groups can serve as surrogates of the amide group for RhlR antagonists [4].

Ligand Binding Domain Targeting

The RhlR receptor contains an N-terminal ligand-binding domain and a C-terminal DNA-binding domain, with critical amino acid residues required for sensing both N-butanoyl-homoserine lactone and alternative ligands [5]. Molecular modeling studies have identified that the highly conserved amino acids W68 and D81 interact with the amide group-oxygen and amide group-nitrogen of cognate homoserine lactone autoinducers, respectively [5]. Other conserved residues, including Y72 and W96, are required for hydrophobic and van der Waals interactions with ligands [5].

Recent structural analysis has revealed that RhlR forms a symmetrical dimer with approximately 423 Ų of buried surface area between the ligand-binding domains [6]. The ligand-binding pocket accommodates the synthetic agonist meta-bromothiolactone, which has been used as a stabilizing ligand in biochemical studies due to the insufficient stabilization provided by N-butanoyl-homoserine lactone in Escherichia coli overexpression systems [6].

Design Strategies for Enhanced Selectivity

Rational design approaches have focused on developing compounds that exhibit selectivity for specific quorum sensing receptors [7] [8]. The most active synthetic antagonists reported for quorum sensing receptors have achieved nanomolar to low micromolar activities [7]. Compound design strategies have incorporated structural elements from known antagonists, such as converting benzyl-ether phenylacetic acyl homoserine lactones into benzyl homoserine lactones to achieve enhanced antagonistic activity [7].

The development of RhlR-specific modulators has been guided by computational modeling studies that examine ligand-receptor interactions within the binding pocket [9] [10]. These studies have identified key structural characteristics that explain antagonist activities, including the orientation of carbonyl groups belonging to the lactone ring and amide group toward amino acids forming hydrogen bond-like interactions [10].

High-Throughput Screening Platforms for Synthetic AHL Analog Libraries

Library Design and Construction Strategies

High-throughput screening platforms for synthetic acyl homoserine lactone analog libraries have utilized diverse approaches to maximize chemical space coverage [11] [12]. A representative library design incorporated 21-member thiolactone acyl homoserine lactone analogues, with all compounds containing a conserved thiolactone head group and variable acyl tails [13]. This design strategy included thiolactone analogues of native acyl homoserine lactones used by various bacterial species, including Pseudomonas aeruginosa, Pseudomonas chlororaphis, Pantoea ananatis, and Burkholderia cepacia [13].

Small molecule macroarray platforms have been developed for efficient synthesis and evaluation of quorum sensing modulators [12]. These macroarray platforms have proven compatible with both solution and agar-overlay assays using quorum-sensing reporter strains, enabling the discovery of multiple quorum sensing antagonists [12]. The approach provides a straightforward technique for quorum sensing research by allowing parallel synthesis and screening of focused acyl homoserine lactone libraries [12].

Advanced Screening Technologies

Mega-high-throughput screening platforms have emerged that can screen bead-based libraries of synthetic compounds at rates of 5 million compounds per minute, utilizing fiber-optic array scanning technology [14] [15]. These ultra-high-throughput screening platforms have demonstrated versatility by screening libraries of synthetic polymers with sizes ranging from 1.77 million to 1 billion compounds against various protein targets [14] [15]. The technology enables screening of libraries containing up to a billion compounds in size, representing a significant advancement in screening capability [14].

Three-dimensional microarray-assisted screening platforms have been developed as low-cost alternatives for rapidly assaying thousands of compounds [16]. These platforms have been successfully exploited to screen quorum sensing analogs, leading to the discovery of biologically active chloro-pyridine pharmacophores [16]. The identified analogs containing chloro-pyridine pharmacophores demonstrated potent inhibition of N-acyl-homoserine-lactone mediated quorum sensing phenotypes in Serratia and Pseudomonas aeruginosa with IC50 values of approximately 5 μM and 10-20 μM, respectively [16].

Screening Platform Performance Metrics

| Platform Type | Screening Rate | Library Size Capacity | Discovery Success Rate |

|---|---|---|---|

| Fiber-optic Array Scanning Technology | 5 million compounds/minute | Up to 1 billion compounds | Nanomolar binding affinities achieved [14] |

| 3D Microarray Platform | Thousands of compounds | Variable | IC50 values 5-20 μM range [16] |

| Small Molecule Macroarrays | Variable | Focused libraries | Multiple antagonists discovered [12] |

| Thiolactone Libraries | 21-member libraries | Limited but targeted | Structure-activity relationships established [13] |

Computational approaches have increasingly been integrated with high-throughput screening to enhance efficiency and reduce costs [17]. Virtual high-throughput screening campaigns have demonstrated success across 318 individual projects, comprising every major therapeutic area and protein class [17]. These computational methods can substantially replace traditional high-throughput screening as the first step of small-molecule drug discovery by accessing greater chemical space coverage [17].

Computational Modeling of Ligand-Receptor Interaction Landscapes

Molecular Dynamics Simulation Approaches

Computational modeling of ligand-receptor interaction landscapes has employed sophisticated molecular dynamics simulation protocols to characterize N-butanoyl-homoserine lactone binding to RhlR receptors [18] [19] [20]. These simulations have analyzed the molecular aspects of various binding interactions, including RhlR protein dimerization and autoinducer ligand binding [19] [20]. The studies have identified potential amino acid residues involved in binding interactions and predicted how the autoinducer serves as an important mediator of molecular interactions for binding RhlR protein to itself and promoter DNA [19] [20].

Advanced molecular dynamics tools have been developed specifically for characterizing ligand-receptor binding interactions in molecular dynamics trajectories [18]. These high-performance computing tools analyze parameters including docking scores, root-mean-square deviation, root-mean-square fluctuation, solvent-accessible surface area, radius of gyration, principal component analysis, and covariance analysis [18]. The analysis reveals dynamic behavior of complex ligand-receptor systems and enables prediction of time-dependent inhibitory activity of specific compounds [18].

Virtual Screening and Docking Studies

Structure-based virtual screening has proven to be an efficient tool for identifying novel quorum sensing inhibitors [21]. Computational docking studies have examined binding energies between selected compounds and quorum sensing signaling proteins, including LasR, PqsE, CviR, and CviR' [22]. Molecular docking analyses combined with molecular dynamics simulations have evaluated stability of protein-ligand complexes throughout simulation processes [22].

Recent computational studies have investigated quorum sensing receptor-ligand interactions using molecular docking approaches across multiple bacterial species [23]. These studies have examined receptor proteins including LuxS, LuxP, AgrC, LuxN, SdiA, LasR, esaR, YenR, LamC, PlcR, and TraR docked with their respective autoinducers [23]. The findings indicate that quorum sensing receptors exhibit high affinity for their cognate ligands, with binding affinities ≥ -4.5 kcal/mol [23].

Free Energy Landscape Analysis

| Computational Method | Analysis Parameters | Typical Results | Applications |

|---|---|---|---|

| Molecular Dynamics Simulations | RMSD, RMSF, SASA, Radius of Gyration | Stable interactions over 50 ns [22] | Ligand binding stability assessment |

| Density Functional Theory | Reactivity analysis | AI-2 identified as most reactive autoinducer [23] | Autoinducer reactivity prediction |

| Molecular Docking | Binding affinity scores | -4.5 to -10.969 kcal/mol range [23] [22] | Initial screening and ranking |

| Free Energy Calculations | MM/PBSA, MM/GBSA | Correlation coefficients 0.68-0.82 [24] | Binding affinity prediction |

Quantitative structure-activity relationship studies have been performed to model the interaction landscapes of N-acyl-homoserine lactone systems [25]. These computational approaches have utilized quantum chemical descriptors calculated using semiempirical AM1 methods combined with partial least squares regression to construct predictive models [25]. The computational approaches have reliably reproduced biological activities with correlation coefficients exceeding 0.9, demonstrating that combined use of quantum chemical descriptors with partial least squares regression are suitable for modeling acyl homoserine lactone activity [25].